molecular formula C19H13BrO2 B14364490 4'-Bromobiphenyl-4-yl benzoate CAS No. 94375-26-5

4'-Bromobiphenyl-4-yl benzoate

Cat. No.: B14364490
CAS No.: 94375-26-5
M. Wt: 353.2 g/mol
InChI Key: RGPNGUWAEKRPGP-UHFFFAOYSA-N
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Description

4’-Bromobiphenyl-4-yl benzoate is an organic compound with the molecular formula C19H13BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4’-Bromobiphenyl-4-yl benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromobiphenyl-4-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Bromobiphenyl-4-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromobiphenyl-4-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzoate group play crucial roles in binding to these targets, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4’-Bromobiphenyl-4-yl benzoate is unique due to its combination of a bromine atom and a benzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .

Properties

CAS No.

94375-26-5

Molecular Formula

C19H13BrO2

Molecular Weight

353.2 g/mol

IUPAC Name

[4-(4-bromophenyl)phenyl] benzoate

InChI

InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H

InChI Key

RGPNGUWAEKRPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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